3-Fluoro-3-(p-tolyl)butanoic acid
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Overview
Description
3-Fluoro-3-(p-tolyl)butanoic acid is an organic compound that belongs to the class of fluorinated aromatic carboxylic acids It features a fluorine atom attached to the third carbon of a butanoic acid chain, which is further substituted with a p-tolyl group (a benzene ring with a methyl group at the para position)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-3-(p-tolyl)butanoic acid typically involves the introduction of a fluorine atom into a butanoic acid derivative. One common method is the fluorination of a suitable precursor using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out under mild conditions to avoid over-fluorination and to ensure high selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of environmentally benign fluorinating agents and solvents is also emphasized to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-3-(p-tolyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-3-(p-tolyl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-3-(p-tolyl)butanoic acid involves its interaction with specific molecular targets. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to various enzymes or receptors. This can lead to modulation of biological pathways and potential therapeutic effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-3-(m-tolyl)butanoic acid: Similar structure but with the methyl group at the meta position.
3-Fluoro-3-(o-tolyl)butanoic acid: Similar structure but with the methyl group at the ortho position.
3-Fluoro-3-phenylbutanoic acid: Lacks the methyl group on the benzene ring.
Uniqueness
3-Fluoro-3-(p-tolyl)butanoic acid is unique due to the specific positioning of the fluorine atom and the p-tolyl group, which can significantly influence its chemical reactivity and biological activity compared to its isomers and analogs.
Properties
Molecular Formula |
C11H13FO2 |
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Molecular Weight |
196.22 g/mol |
IUPAC Name |
3-fluoro-3-(4-methylphenyl)butanoic acid |
InChI |
InChI=1S/C11H13FO2/c1-8-3-5-9(6-4-8)11(2,12)7-10(13)14/h3-6H,7H2,1-2H3,(H,13,14) |
InChI Key |
BDFQUPLJSOHMQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)(CC(=O)O)F |
Origin of Product |
United States |
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